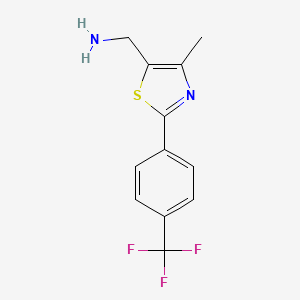

(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanamine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses a well-defined systematic nomenclature that reflects its complex heterocyclic architecture. The International Union of Pure and Applied Chemistry designation follows the standard nomenclature protocols for substituted thiazole derivatives, with the primary amine functional group attached to the 5-position of the thiazole ring through a methylene linker. The molecular identification parameters demonstrate the compound's unique structural fingerprint within the broader class of trifluoromethyl-substituted heterocycles.

The fundamental molecular descriptors provide essential information for structural characterization and database searches. The compound is registered under Chemical Abstracts Service number 690632-25-8, establishing its unique identity in chemical literature and commercial databases. The molecular formula C₁₂H₁₁F₃N₂S reflects the presence of twelve carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one sulfur atom, yielding a molecular weight of 272.29 grams per mole. These compositional parameters align with the expected values for a thiazole derivative bearing both methyl and trifluoromethyl substituents along with a primary amine functional group.

Physical property characterization reveals important thermal and stability parameters that influence handling and application considerations. The compound exhibits a melting point range of 81-83 degrees Celsius, indicating moderate thermal stability and crystalline character. This melting point range is consistent with other substituted thiazole derivatives and suggests favorable intermolecular interactions within the solid-state structure. The compound requires ambient storage temperature conditions, demonstrating reasonable stability under standard laboratory conditions.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 690632-25-8 | |

| Molecular Formula | C₁₂H₁₁F₃N₂S | |

| Molecular Weight | 272.29 g/mol | |

| Melting Point | 81-83°C | |

| Storage Temperature | Ambient | |

| Purity | 95+% |

Molecular Geometry Optimization via Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the optimized molecular geometry and conformational preferences of thiazole-containing compounds. The theoretical framework established by Walter Kohn and Lu Jeu Sham enables accurate prediction of molecular structures through the systematic treatment of electron density distributions and energy functionals. For thiazole derivatives, density functional theory optimization typically employs hybrid functionals such as Becke three-parameter Lee-Yang-Parr at the 6-311++G(d,p) basis set level, providing excellent balance between computational efficiency and accuracy.

The geometric optimization process reveals critical structural parameters that govern molecular stability and reactivity patterns. Thiazole ring systems demonstrate characteristic bond angles and dihedral relationships that influence overall molecular conformation. The thiazole ring S-C-N, S-C-C, and N-C-C bond angles typically range from 108.3 to 117.0 degrees, reflecting the five-membered heterocyclic geometry with minimal ring strain. These geometric parameters are essential for understanding the electronic distribution and potential interaction sites within the molecule.

Density functional theory studies of related trifluoromethyl-substituted thiazole compounds demonstrate the significant influence of fluorine substitution on molecular geometry. The trifluoromethyl group introduces electron-withdrawing effects that alter charge distribution throughout the aromatic system, leading to measurable changes in bond lengths and angles. The presence of the trifluoromethyl substituent typically results in decreased highest occupied molecular orbital and lowest unoccupied molecular orbital energies by approximately 0.4 electron volts compared to non-fluorinated analogs. This electronic perturbation influences molecular planarity and intermolecular interactions within crystal structures.

Computational analysis reveals important conformational preferences that affect molecular packing and intermolecular interactions. The phenylene rings with respect to the thiazole moiety demonstrate specific dihedral angle relationships that minimize steric repulsion while maximizing electronic delocalization. The elimination of hydrogen-hydrogen repulsion between aromatic rings through strategic substitution patterns promotes molecular planarization and enhances conjugative effects. These geometric considerations directly impact the compound's electronic properties and potential biological activity.

Electronic Structure Analysis: Frontier Molecular Orbital Theory Applications

Frontier molecular orbital theory provides fundamental insights into the chemical reactivity and electronic properties of thiazole derivatives through analysis of highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics. The frontier molecular orbitals represent the most important electronic states for chemical reactions, with the highest occupied molecular orbital governing nucleophilic reactivity and the lowest unoccupied molecular orbital determining electrophilic susceptibility. For thiazole-containing compounds, these orbital energies and distributions directly correlate with biological activity and chemical stability.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations for trifluoromethyl-substituted thiazole derivatives reveal characteristic electronic patterns. Typical energy values range from -0.20 to -0.21 electron volts for highest occupied molecular orbital and -0.11 to -0.09 electron volts for lowest unoccupied molecular orbital, establishing a energy gap of approximately 0.09 to 0.13 electron volts. This relatively narrow energy gap suggests enhanced chemical reactivity and potential for electron transfer processes. The electron-accepting capacity indicated by these orbital energies supports the proposed prodrug activation mechanism through bacterial nitroreductase enzymes.

The molecular orbital visualization reveals important electronic delocalization patterns throughout the thiazole framework. The highest occupied molecular orbital typically exhibits significant electron density on the thiazole sulfur and nitrogen atoms, as well as the aromatic carbon centers. The positive and negative phases of the molecular orbitals demonstrate the characteristic nodal patterns that determine orbital overlap and chemical bonding interactions. These visualization studies provide direct insight into the preferred sites for electrophilic and nucleophilic attack, guiding synthetic strategies and mechanistic understanding.

Frontier molecular orbital analysis enables prediction of chemical reactivity patterns and intermolecular interactions. The constructive overlap between highest occupied molecular orbital and lowest unoccupied molecular orbital of different molecules determines the feasibility of various chemical transformations. For thiazole derivatives, the frontier orbital energies and distributions influence hydrogen bonding capacity, π-π stacking interactions, and metal coordination behavior. These electronic properties directly impact crystallization tendencies, solubility characteristics, and biological activity profiles.

| Electronic Property | Value Range | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -0.20 to -0.21 eV | Nucleophilic reactivity |

| Lowest Unoccupied Molecular Orbital Energy | -0.11 to -0.09 eV | Electrophilic susceptibility |

| Energy Gap | 0.09-0.13 eV | Chemical reactivity |

| Electron Density Distribution | Thiazole N, S atoms | Reaction sites |

Comparative Structural Analysis with Substituted Thiazole Derivatives

Systematic comparison with related thiazole derivatives reveals important structure-activity relationships and electronic property trends. The structural modifications involving different substituent patterns, ring positions, and functional group variations provide comprehensive understanding of how molecular architecture influences chemical and biological properties. Analysis of multiple thiazole analogs demonstrates the critical role of substitution patterns in determining molecular stability, reactivity, and intermolecular interactions.

Comparative analysis with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine reveals the influence of methyl group positioning on electronic properties. The 2-methyl versus 4-methyl substitution pattern results in different molecular weights (196.20 versus 272.29 grams per mole) and altered electronic distributions throughout the thiazole framework. These structural variations directly impact melting points, solubility characteristics, and chemical reactivity patterns. The specific positioning of electron-donating methyl groups relative to electron-withdrawing trifluoromethyl substituents creates distinct electronic environments that influence biological activity.

The examination of [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine demonstrates the importance of methanamine attachment position on the thiazole ring. The 4-position versus 5-position attachment significantly alters molecular geometry and electronic distribution patterns. The 4-substituted analog exhibits a molecular weight of 294.72 grams per mole as the hydrochloride salt, compared to 272.29 grams per mole for the free base of the 5-substituted compound. These positional isomers provide valuable insights into structure-property relationships within the thiazole family.

Analysis of pyrimidinone-linked thiazole derivatives reveals enhanced biological activity profiles compared to simple thiazole structures. Compounds incorporating both thiazole and pyrimidinone moieties demonstrate improved antibacterial, anti-inflammatory, and antioxidant properties with IC₅₀ values ranging from 33.2 to 82.9 micromolar. The fluorine-substituted derivatives consistently show superior inhibitory activity compared to other halogen or alkyl substituents. These comparative studies highlight the synergistic effects of multiple heterocyclic systems and the particular importance of fluorine substitution in enhancing biological activity.

The crystallographic analysis of related thiazole compounds provides insights into solid-state packing and intermolecular interaction patterns. X-ray diffraction studies reveal characteristic hydrogen bonding networks, π-π stacking arrangements, and halogen-halogen contacts that stabilize crystal structures. The tetrahydropyridine-thiazole hybrids demonstrate boat conformations with specific hydrogen bonding patterns involving amino groups and carbonyl oxygen atoms. These structural features directly influence physical properties such as melting points, solubility, and thermal stability.

| Compound | Molecular Weight | Key Structural Features | Biological Activity |

|---|---|---|---|

| Target Compound | 272.29 g/mol | 4-Methyl, 5-methanamine | Under investigation |

| 2-Methyl analog | 196.20 g/mol | 2-Methyl, 5-methanamine | Reported |

| 4-Position isomer | 294.72 g/mol | 4-Methanamine (HCl salt) | Known |

| Pyrimidinone hybrid | Variable | Dual heterocycle | IC₅₀ 33.2-82.9 μM |

Properties

IUPAC Name |

[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2S/c1-7-10(6-16)18-11(17-7)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJZUDMEISQWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382415 | |

| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-25-8 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol

This intermediate is a key precursor for the target amine. It can be synthesized by established methods involving the formation of the thiazole ring and subsequent hydroxymethylation.

- Reaction Conditions: The hydroxymethylation typically involves reaction of the thiazole with formaldehyde or related reagents under controlled conditions.

- Yield: High yields (~90% or more) have been reported for this step, indicating efficient formation of the hydroxymethyl intermediate.

Conversion of Hydroxymethyl to Bromomethyl Derivative

The hydroxymethyl group is converted to a bromomethyl group to facilitate nucleophilic substitution by amines.

- Reagents: Carbon tetrabromide (CBr4) and triphenylphosphine (TPP) or N-bromosuccinimide (NBS) with TPP.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Typically room temperature (20°C) or slightly lower (10°C).

- Reaction Time: Approximately 1 hour.

- Yield: High yields of 90.5% to 93% have been reported.

- Purification: Removal of triphenylphosphine oxide by precipitation with hexane/ethyl acetate mixture followed by filtration and evaporation.

| Step | Reagents & Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydroxymethyl to bromomethyl (Method A) | CBr4 + TPP (1.1 eq each) | DCM | 20 | 1 | 93 | Precipitation of triphenylphosphine oxide |

| Hydroxymethyl to bromomethyl (Method B) | NBS + TPP (1.1 eq each) | DCM | 20 | 1 | 90.5 | Similar purification |

| Hydroxymethyl to bromomethyl (Method C) | NBS + TPP | THF | 10 | 0.75 | ~90 | Followed by flash chromatography |

Alternative Synthetic Routes and Related Methods

While the above route is the most direct and commonly used, other methods for preparing thiazole derivatives with similar substitution patterns have been reported:

- Thiazole Ring Formation: Condensation of α-haloketones with thiourea derivatives under acidic or neutral conditions.

- Hydroxyethyl Thiazole Synthesis: A related patent describes preparation of 4-methyl-5-(2-hydroxyethyl)thiazole via reaction of 3-acetylpropanol with thiourea under acidic conditions, followed by pH adjustments and nitrosation/reduction steps, achieving yields up to 73%. This method highlights mild conditions and cost-effective raw materials but is for a different substitution pattern on the thiazole ring.

Summary Table of Key Preparation Steps for this compound

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol | Hydroxymethylation of thiazole precursor | ~90 | High purity intermediate |

| 2 | 5-Bromomethyl derivative | CBr4 + TPP or NBS + TPP in DCM or THF, 20°C | 90.5-93 | Efficient halogenation step |

| 3 | This compound | Amination of bromomethyl intermediate | Not specified | Nucleophilic substitution with ammonia |

Research Findings and Practical Considerations

- The use of carbon tetrabromide and triphenylphosphine is a classical method for converting alcohols to bromides with high selectivity and yield.

- N-Bromosuccinimide offers a milder alternative with comparable yields.

- Reaction temperatures are mild (10–20°C), minimizing side reactions.

- Purification by precipitation of triphenylphosphine oxide and solvent evaporation is effective for isolating the bromomethyl intermediate.

- The trifluoromethyl group remains stable under these conditions, preserving the desired pharmacophore.

- The final amination step is straightforward due to the good leaving group and nucleophilicity of amines, facilitating high conversion rates.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Preparation

The synthesis of (4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanamine typically involves the reaction of 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid with appropriate reagents under controlled conditions. Industrial production methods may utilize automated reactors and continuous flow processes to ensure high yield and purity.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries that are crucial for drug discovery and development.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. The compound's ability to form stable complexes with various biomolecules makes it an important tool in biochemical studies.

Medicine

The compound has garnered attention for its pharmacological properties, particularly its role as an agonist for peroxisome proliferator-activated receptors (PPARs). This interaction influences gene expression related to inflammation and metabolic processes. Additionally, recent studies suggest that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in disease pathways.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The thiazole ring contributes to its stability and reactivity, making it a valuable compound in various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Functional Group Impact : The trifluoromethyl group in Compound X enhances lipophilicity and metabolic resistance compared to sulfonyl () or hydroxy groups (), which may improve blood-brain barrier penetration .

- Structural Rigidity : Fluorophenyl-substituted thiazoles () exhibit planar conformations, whereas Compound X’s trifluoromethyl group may induce steric effects, altering binding pocket interactions .

Key Observations :

- Potency : Compound X’s derivative GW1516 exhibits significant metabolic modulation, while imidazo[2,1-b]thiazoles () show submicromolar activity, suggesting divergent therapeutic niches .

- Regulatory Status : Compound X’s association with GW1516 underscores its high bioactivity but also regulatory restrictions .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- Solubility Challenges: Compound X’s discontinuation may relate to poor solubility, whereas methanol derivatives () are more accessible, suggesting functional group optimization is critical .

- Thermal Stability : Carboxylic acid analogs () exhibit higher thermal stability than aldehyde forms, aligning with hydrogen-bonding capacity .

Biological Activity

Overview

(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanamine, a compound featuring a thiazole ring and trifluoromethyl substitution, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

The compound has the molecular formula C12H10F3N2S and a molecular weight of approximately 291.26 g/mol. Its structure includes a thiazole ring, a trifluoromethyl group, and an amine functional group, which contribute to its biological activity.

The primary mechanism of action for this compound involves its interaction with various biological targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : This compound acts as an agonist for PPARs, influencing gene expression related to inflammation and metabolic processes.

- Covalent Inhibition : Recent studies suggest that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in disease pathways, such as GPX4 in ferroptosis .

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Effects : In vivo studies have shown that derivatives of this compound significantly inhibit carrageenan-induced paw edema in animal models, demonstrating potential as anti-inflammatory agents .

- Anticancer Properties : Research indicates that the compound may inhibit human cancer cell lines, with specific derivatives showing IC50 values indicating potent activity against epidermal growth factor receptor (EGFR) kinase . The structure–activity relationship (SAR) analysis reveals that substituents on the thiazole ring can enhance anticancer efficacy.

Case Studies and Research Findings

- Inhibition of EGFR Kinase : A study evaluated various thiazole derivatives for their inhibitory activity against EGFR kinase. Compounds with electron-withdrawing groups exhibited enhanced potency, with IC50 values ranging from 18.35 µM to 28.65 µM .

- Ferroptosis Induction : Research focusing on thiazole compounds demonstrated their ability to induce ferroptosis selectively in cancer cells through covalent modification of target proteins. The presence of an alkyne moiety was crucial for this activity .

- Antimicrobial Activity : Thiazole derivatives have shown promising results against various pathogens, including fungi and bacteria. Structure–activity relationship studies indicate that specific substitutions can improve antimicrobial potency .

Table 1: Biological Activity Summary

Table 2: Structure–Activity Relationship Analysis

| Compound | Substituent Type | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 4a | Fluoro | 18.35 | High |

| Compound 4b | Chloro | 24.34 | Moderate |

| Compound 4c | Bromo | 28.65 | Moderate |

| Compound 5b | Bromo | 76.58 | Low |

Q & A

Q. What are the established synthetic routes for (4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanamine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting α-haloketones (e.g., 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole derivatives) with ethylamine or its derivatives under reflux conditions in ethanol. Catalysts like LiCl may accelerate the reaction, as seen in analogous thiazole syntheses . Purification often involves column chromatography or recrystallization. Key intermediates, such as thiazole-thione derivatives, are critical for ensuring regioselectivity .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Spectral techniques are essential:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing the trifluoromethyl group at δ~110 ppm in 13C NMR) .

- IR Spectroscopy : Identifies functional groups (e.g., NH2 stretches at ~3300 cm⁻¹) .

- HPLC/UPLC : Validates purity (>95% typical for research-grade material) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 317.1) .

Q. What are the key intermediates in synthesizing this compound?

Critical intermediates include:

- Thiazole-thione precursors : Synthesized via thiourea and α-haloketone cyclization .

- Halogenated intermediates : For introducing the trifluoromethylphenyl group via Suzuki-Miyaura coupling .

- Ethylamine derivatives : Used in nucleophilic substitution to form the methanamine moiety .

Q. How are physicochemical properties (e.g., solubility, stability) determined?

- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via shake-flask method .

- Stability : Assessed via accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C) .

- LogP : Calculated using HPLC retention times or software (e.g., ChemAxon), with experimental validation via octanol-water partitioning .

Advanced Research Questions

Q. How is molecular docking used to predict the compound’s biological targets?

Docking studies (e.g., AutoDock Vina) evaluate binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. The trifluoromethyl group enhances hydrophobic interactions, while the thiazole ring participates in π-π stacking. Energy minimization and MD simulations (100 ns) validate pose stability .

Q. What strategies address contradictory bioactivity data in different assay systems?

- Dose-response curves : Replicate assays at varying concentrations (e.g., 1–100 μM) to identify off-target effects .

- Cell-line specificity : Compare activity in primary vs. cancer cells (e.g., HEK293 vs. MCF-7) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. How does tautomerism influence the compound’s reactivity and bioactivity?

The thiazole ring exhibits thione-thiol tautomerism, altering electronic density. DFT calculations (B3LYP/6-31G*) predict dominant tautomers, validated via UV-Vis spectroscopy. The methanamine group stabilizes the thione form, enhancing electrophilicity .

Q. What in vitro models are used for pharmacological profiling?

- Antimicrobial assays : MIC tests against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (IC50 reported at ~12 μM in HepG2) .

- Enzyme inhibition : COX-2 inhibition measured via fluorometric kits .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Catalyst screening : Pd/C or Ni catalysts for coupling reactions improve efficiency .

- Flow chemistry : Continuous synthesis reduces side-products in thiazole formation .

- DoE (Design of Experiments) : Optimizes temperature, solvent ratio, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.